molecular formula C15H19N5O B12170602 N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12170602
M. Wt: 285.34 g/mol
InChI Key: QQDVXAFXOAZAIY-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a cyclohexyl group, a tetrazole ring, and a benzamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the benzamide precursor.

    Final Assembly: The final step involves the coupling of the tetrazole ring with the benzamide moiety, which can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide: A similar compound with an ethyl group instead of a benzamide moiety.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Another tetrazole derivative with different substituents.

Uniqueness

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific combination of a cyclohexyl group, a tetrazole ring, and a benzamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-cyclohexyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-9-7-12(8-10-14)15(21)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,21)

InChI Key

QQDVXAFXOAZAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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